N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a 2-hydroxyethyl group at the 1-position and a methylacetamide moiety linked via a methylene bridge at the 4-position.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H22N2O2/c1-10(15)12(2)9-11-3-5-13(6-4-11)7-8-14/h11,14H,3-9H2,1-2H3 |
InChI Key |
FGDUEEWOYONHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1CCN(CC1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Key Analogues :
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide) Structure: Piperidine with phenethyl (lipophilic) and phenylacetamide groups. Comparison: The target compound replaces phenethyl with hydroxyethyl and phenyl with methyl on the acetamide, likely reducing opioid receptor affinity and toxicity.
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (CAS 101345-67-9) Structure: Methoxy-substituted acetamide with phenethyl-piperidine. Properties: Higher molecular weight (352.5 g/mol) due to aromatic substituents .
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS 690999-05-4) Structure: Benzyl (lipophilic) and chloro-substituted acetamide. Properties: Chlorine increases stability but may elevate toxicity .
N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) Structure: Pyrrolidine and butynyl chain; acts as a muscarinic presynaptic antagonist/postsynaptic agonist . Comparison: The target compound’s piperidine core and hydroxyethyl group may alter receptor specificity compared to BM-5’s pyrrolidine and alkyne chain.
Physicochemical Properties
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